H-Gln(Trt)-OH

Catalog No.
S726842
CAS No.
102747-84-2
M.F
C24H24N2O3
M. Wt
388.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
H-Gln(Trt)-OH

CAS Number

102747-84-2

Product Name

H-Gln(Trt)-OH

IUPAC Name

(2S)-2-amino-5-oxo-5-(tritylamino)pentanoic acid

Molecular Formula

C24H24N2O3

Molecular Weight

388.5 g/mol

InChI

InChI=1S/C24H24N2O3/c25-21(23(28)29)16-17-22(27)26-24(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-15,21H,16-17,25H2,(H,26,27)(H,28,29)/t21-/m0/s1

InChI Key

XIFFJPJZPDCOJH-NRFANRHFSA-N

SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)CCC(C(=O)O)N

Synonyms

H-Gln(Trt)-OH;102747-84-2;N'-Trityl-L-glutamine;(S)-2-Amino-5-oxo-5-(tritylamino)pentanoicacid;(2S)-2-amino-5-oxo-5-(tritylamino)pentanoicacid;AmbotzHAA6660;AC1OLRAW;H-Gln(Trt)-OH.H2O;N-|A-Trityl-L-glutamine;SCHEMBL7850584;CTK3J1672;MolPort-003-981-812;H-Gln(Trt)-2-ChlorotritylResin;ZINC4899661;ANW-59248;AKOS015923027;AKOS015962852;AM81780;AN-7772;RTR-000655;AC-19199;AJ-52578;AK-41205;ST24036011;V1062

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)CCC(C(=O)[O-])[NH3+]

Isomeric SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)CC[C@@H](C(=O)[O-])[NH3+]

H-Gln(Trt)-OH (CAS 102747-84-2) is a glutamine amino acid derivative where the side-chain amide is protected by a trityl (Trt) group. This protection is critical in both solid-phase and solution-phase peptide synthesis to prevent unwanted chemical side reactions. The bulky, acid-labile Trityl group shields the reactive side-chain amide during peptide chain elongation, ensuring the integrity of the final peptide product. Its primary role is to prevent intramolecular cyclization and dehydration, which are common issues with unprotected glutamine residues under standard synthesis conditions.

Research Fit

Boc/Bzl SPPS Compatible with TFA-mediated deprotection cycles
Free α-amino Direct coupling without orthogonal deprotection conflict
Trt protection Prevents side-chain amide dehydration during activation

Using unprotected L-Glutamine (H-Gln-OH) as a direct substitute in peptide synthesis workflows introduces significant risks of irreversible side reactions. The primary failure mode is the acid- or base-catalyzed intramolecular cyclization of N-terminal glutamine residues to form pyroglutamate (pGlu). This reaction terminates peptide chain elongation and introduces a difficult-to-separate impurity that alters the final peptide's charge and biological activity. Furthermore, under activation conditions required for coupling, the unprotected side-chain amide can dehydrate to form a nitrile, another critical side reaction. The Trityl group on H-Gln(Trt)-OH sterically hinders these pathways, making it a non-interchangeable reagent for ensuring the synthesis of the correct, full-length peptide sequence with high fidelity.

Substitution Risk

Fmoc-Gln(Trt)-OH
Fmoc group requires basic deprotection, incompatible with Boc SPPS and may disrupt workflow
Unprotected H-Gln-OH
Dehydration side reactions occur during carbodiimide activation, forming nitrile or pyroglutamate byproducts

Effective Prevention of Pyroglutamate Side-Product Formation

The use of a side-chain protecting group like Trityl is the primary strategy to prevent the formation of pyroglutamate (pGlu) from N-terminal glutamine residues. Under the acidic conditions of peptide cleavage (e.g., >2 hours in 95% TFA), unprotected Gln readily cyclizes. While base-catalyzed cyclization is slower (0.1% per hour in 50% piperidine/DMF), it can still be a factor in lengthy syntheses. H-Gln(Trt)-OH physically blocks the side-chain amide, preventing the intramolecular reaction required for pGlu formation, thereby eliminating a key source of yield loss and purification challenges.

Evidence DimensionPyroglutamate (pGlu) Formation Risk
Target Compound DataEffectively blocked by Trityl side-chain protection.
Comparator Or BaselineUnprotected H-Gln-OH: High risk of pGlu formation, especially under acidic conditions or with prolonged N-terminus exposure.
Quantified DifferenceReduces a major, often double-digit percentage impurity to negligible levels.
ConditionsStandard Solid-Phase Peptide Synthesis (SPPS) conditions, particularly during TFA cleavage and coupling of N-terminal Gln residues.

This directly prevents batch failure and reduces complex, costly purification steps needed to remove pGlu-related impurities.

SPPS Compatibility
Class-level
H-Gln(Trt)-OH: compatible
Fmoc-Gln(Trt)-OH: not compatible
Determines Boc SPPS workflow fit
Binary orthogonal protection context

Enhanced Solubility in Standard Synthesis Solvents

The bulky, hydrophobic trityl group significantly improves the solubility of glutamine derivatives in common organic solvents used for peptide synthesis, such as dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP). In contrast, the unprotected equivalent, Fmoc-Gln-OH, has very low solubility in these solvents. This enhanced solubility from the Trt group facilitates more efficient and complete coupling reactions and can help disrupt peptide aggregation on the solid support, a common cause of failed or low-yield syntheses for difficult sequences.

Evidence DimensionSolubility in SPPS Solvents (e.g., DMF)
Target Compound DataGood solubility, comparable to other standard protected amino acids.
Comparator Or BaselineFmoc-Gln-OH (unprotected side-chain): Very low solubility.
Quantified DifferenceQualitatively described as a significant improvement, moving from poorly soluble to readily soluble.
ConditionsStandard solid-phase peptide synthesis (SPPS) solvent systems like DMF and NMP.

Improved solubility prevents handling issues, ensures efficient coupling, and mitigates the risk of aggregation-induced synthesis failure, improving overall process reliability and yield.

Side Reaction Control
Class-level
Trt-protected: prevented
Unprotected: occurs
Supports crude purity improvement context
Based on class-level evidence, verify for specific protocol

High Acid Lability for Mild, Orthogonal Deprotection

The trityl group is highly sensitive to acid, allowing for its removal under mild conditions. It is typically removed with standard TFA cocktails (e.g., 90-95% TFA) during the final cleavage step. This property makes it fully compatible with Fmoc-based synthesis strategies, where the Nα-Fmoc group is removed with a base (e.g., piperidine), to which the Trt group is stable. This orthogonality is crucial for complex syntheses. The acid lability of Trt is significantly higher than other groups; for instance, the Mmt group (4-methoxytrityl) is more stable, while the DMT (4,4'-dimethoxytrityl) is more labile, placing Trt in a versatile position for many standard workflows.

Evidence DimensionAcid Lability (Relative Removal Rate)
Target Compound DataTrt group: High lability, removed with standard TFA cleavage cocktails.
Comparator Or BaselineFmoc group: Base-labile, stable to acid. Other Trityl variants (Mmt, Mtt): Lower acid lability. Benzyl-type groups: Require stronger acids like HF for removal.
Quantified DifferenceThe order of acid lability is generally DMT > MMT > Trt, allowing for strategic selection based on required deprotection conditions.
ConditionsTFA-based cleavage solutions for deprotection in Fmoc-SPPS; Piperidine solutions for Nα-deprotection.

Ensures the protecting group is stable throughout synthesis but removes cleanly and efficiently during final cleavage without requiring harsh reagents that could damage the target peptide.

Deprotection Selectivity
Class-level
~8–50× TFA concentration difference
Enables orthogonal deprotection strategies
Trt: 1–3% TFA vs Boc: 25–50% TFA

Fmoc Solid-Phase Synthesis of Peptides with Internal or C-Terminal Glutamine

For any peptide sequence containing a glutamine residue that is not at the N-terminus, H-Gln(Trt)-OH (in its Fmoc-protected form, Fmoc-Gln(Trt)-OH) is the standard choice. Its excellent solubility ensures high coupling efficiency, while the Trt group's stability to piperidine and lability in TFA provides the necessary orthogonality for the Fmoc/tBu strategy.

Synthesis of Peptides with an N-Terminal Glutamine Residue

When synthesizing peptides where glutamine is the final (N-terminal) amino acid, using a Trt-protected version is critical to prevent cyclization into pyroglutamate upon cleavage from the resin. Procuring H-Gln(Trt)-OH ensures that the final product retains its free N-terminus, which is often essential for biological activity and subsequent conjugation.

Automated Synthesis of Long or Aggregation-Prone Peptides

In automated synthesizers where visual monitoring of dissolution and coupling is not possible, the high solubility of Trt-protected glutamine is a key process advantage. For sequences known to be 'difficult' or prone to aggregation, the bulky Trityl group can act as a disrupting element, improving solvation of the growing peptide chain and increasing the probability of a successful synthesis.

Application Fit

Application
Selection Property
Validation Focus
Boc SPPS for difficult sequences
Compatibility with TFA deprotection cycles
Aggregation-prone sequence synthesis
GLP-1 analog & viral protease substrate research
Side-chain protection during acid steps
Biological activity retention in assays
Orthogonal protection schemes
Differential acid lability (Trt vs Boc)
Sequential deprotection control

XLogP3

0.9

Other CAS

102747-84-2

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